

Biological efficacy of Ethyl 5-tert-butylisoxazole-3-carboxylate versus other heterocycles

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Compound of Interest

Compound Name: Ethyl 5-tert-butylisoxazole-3-carboxylate

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Navigating the Biological Landscape of Isoxazoles: A Comparative Guide

A comprehensive review of the biological efficacy of isoxazole-based heterocyclic compounds reveals a versatile scaffold with significant potential in antimicrobial and herbicidal applications. While specific experimental data on the biological activity of **Ethyl 5-tert-butylisoxazole-3-carboxylate** remains elusive in the current body of scientific literature, a comparative analysis of related isoxazole derivatives provides valuable insights for researchers and drug development professionals.

This guide synthesizes available data on the performance of various isoxazole-containing molecules against bacterial, fungal, and plant targets. The information presented is intended to serve as a foundational resource for understanding the structure-activity relationships within this important class of heterocycles and to guide future research endeavors.

Antimicrobial Efficacy of Isoxazole Derivatives

Isoxazole derivatives have demonstrated a broad spectrum of antimicrobial activities, targeting both bacterial and fungal pathogens. The following tables summarize the minimum inhibitory concentration (MIC) and other measures of efficacy for several reported isoxazole compounds against a panel of microorganisms.

Table 1: Antibacterial Activity of Selected Isoxazole Derivatives

Compound/Derivative	Target Organism	MIC (µg/mL)	Reference Compound	MIC (µg/mL)
Isoxazole-based Chalcone 28	Various Bacteria	1	-	-
4-(5-substituted-aryl-4,5-dihydro-isoxazole-3-yl-amino) phenols 2c & 2f	S. aureus, B. cereus	Not specified, showed higher activity than standard	Ciprofloxacin	-
Isoxazole-based Chalcones	B. cereus, S. aureus	500	Ampicillin	-

Table 2: Antifungal Activity of Selected Isoxazole Derivatives

Compound/Derivative	Target Organism	IC50 (µg/mL)	Reference Compound
Dihydropyrazole 46 (derived from isoxazole chalcone)	Various Fungi	2	-
4-(5-substituted-aryl-4,5-dihydro-isoxazole-3-yl-amino) phenols 2c & 2f	C. albicans	Not specified, showed higher activity than standard	Clotrimazole
Isoxazole derivatives	C. albicans	Significant activity reported	Ketoconazole

Herbicidal Potential of Isoxazole Scaffolds

The isoxazole ring is a key pharmacophore in several commercial herbicides. Research in this area focuses on the inhibition of plant growth through various mechanisms.

Table 3: Herbicidal Activity of Selected Isoxazole Derivatives

Compound/Derivative	Target Weed Species	Inhibition (%)	Concentration/Rate
N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide I-26	Portulaca oleracea, Abutilon theophrasti	100	10 mg/L
N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide I-05	Echinochloa crusgalli, Abutilon theophrasti	Excellent post-emergence activity	150 g/ha
5-(3-Fluoro-2-hydroxyphenyl) isoxazole 5r	Echinochloa crus-galli	53.9 (Weed Control Index)	Not specified

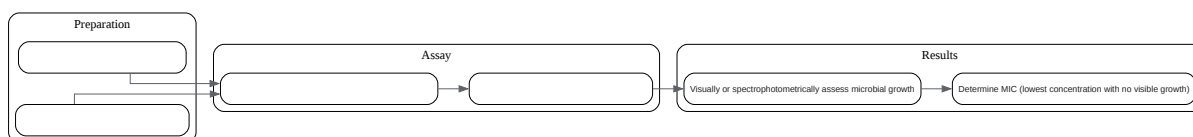
Experimental Methodologies

The following sections detail the experimental protocols employed in the assessment of the biological activities of isoxazole derivatives, providing a framework for reproducible research.

Antimicrobial Susceptibility Testing

The antimicrobial activity of isoxazole derivatives is commonly determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Workflow for Broth Microdilution Assay



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Broth microdilution assay workflow.

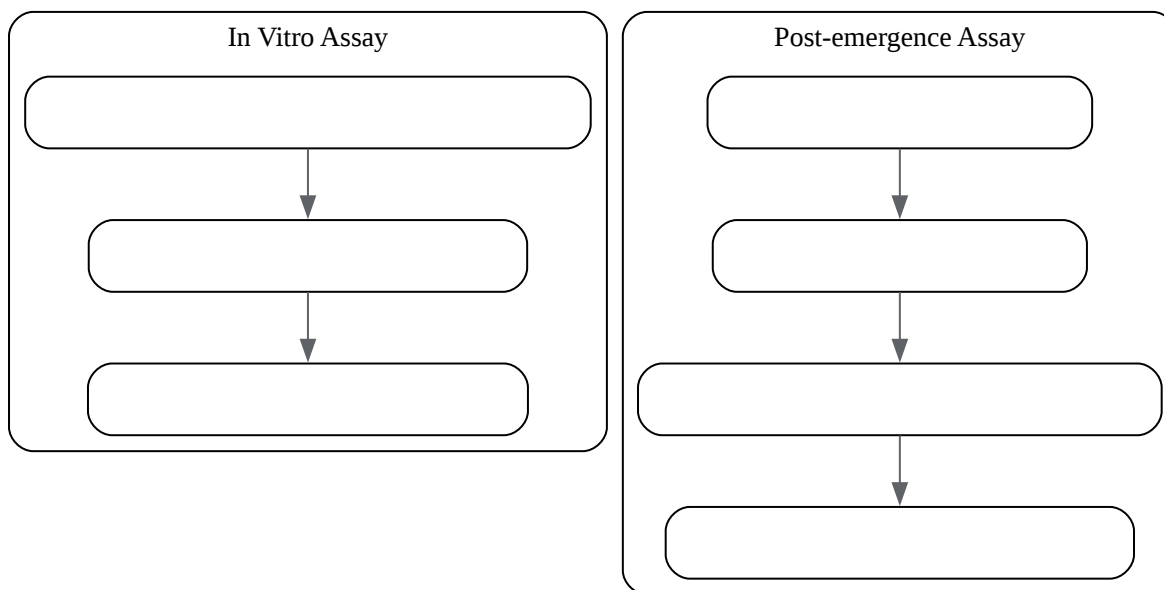
Protocol Details:

- **Compound Preparation:** Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
- **Inoculum Preparation:** Bacterial or fungal strains are cultured overnight and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
- **Incubation:** The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
- **MIC Determination:** The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.^[1]

Herbicidal Activity Screening

The herbicidal effects of isoxazole derivatives are evaluated through in-vitro and in-vivo assays on various weed species.

General Workflow for Herbicidal Bioassay



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Herbicidal activity screening workflow.

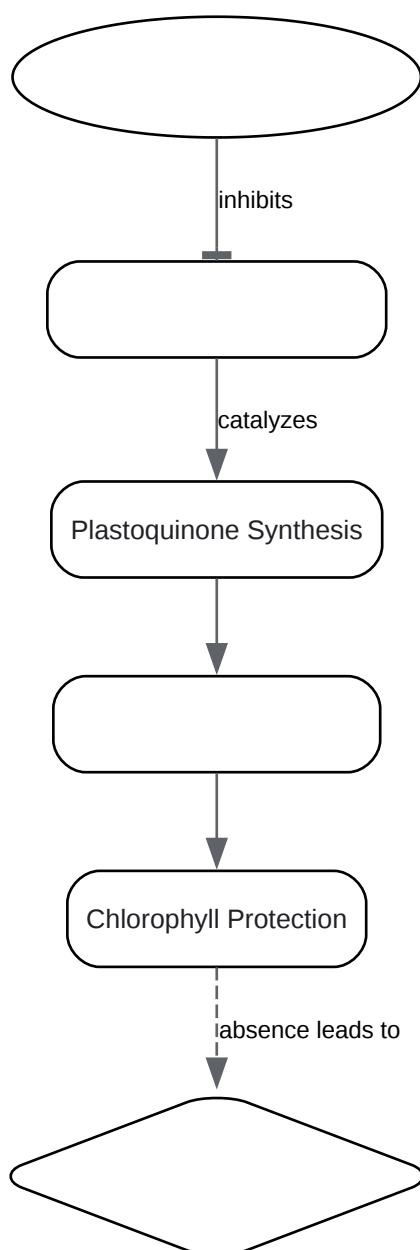
Protocol Details:

- Petri Dish Assay (In Vitro): Weed seeds are placed on a filter paper in a petri dish containing a solution of the test compound at various concentrations. The dishes are incubated under controlled conditions, and the percentage of germination and seedling growth inhibition are measured.^{[2][3]}
- Post-emergence Assay (In Vivo): Weeds are cultivated in pots to a certain growth stage (e.g., 2-3 leaf stage). The test compounds, formulated as an emulsifiable concentrate or wettable powder, are sprayed onto the foliage. The plants are then maintained in a greenhouse, and the herbicidal damage is visually assessed and rated as a percentage of control.^{[2][4]}

Mechanism of Action and Signaling Pathways

While the precise mechanisms of action for many novel isoxazole derivatives are still under investigation, some established isoxazole-based herbicides, like isoxaflutole, are known to inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[2] Inhibition of HPPD disrupts the synthesis of plastoquinone, which is essential for carotenoid biosynthesis. The lack of carotenoids leads to the photo-destruction of chlorophyll, resulting in the characteristic bleaching symptoms observed in treated plants.

Simplified HPPD Inhibition Pathway



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Inhibition of HPPD by isoxazole herbicides.

Conclusion

The isoxazole scaffold represents a privileged structure in the development of new bioactive agents. The available data on a variety of isoxazole derivatives demonstrate their significant potential as antibacterial, antifungal, and herbicidal agents. While a direct comparison involving **Ethyl 5-tert-butylisoxazole-3-carboxylate** is not currently possible due to a lack of published efficacy data, the broader family of isoxazoles continues to be a fertile ground for the discovery of novel and effective chemical entities for pharmaceutical and agrochemical applications. Further research into the synthesis and biological screening of a wider range of isoxazole esters, including the title compound, is warranted to fully explore the potential of this versatile heterocycle.

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